molecular formula C13H20BrN3O2 B7095278 N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(oxolan-2-yl)propanamide

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(oxolan-2-yl)propanamide

Cat. No.: B7095278
M. Wt: 330.22 g/mol
InChI Key: BOYBWQLIAIQAMH-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(oxolan-2-yl)propanamide is a synthetic compound that features a brominated imidazole ring and an oxolane (tetrahydrofuran) moiety

Properties

IUPAC Name

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(oxolan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O2/c1-17-9-16-11(13(17)14)6-7-15-12(18)5-4-10-3-2-8-19-10/h9-10H,2-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYBWQLIAIQAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)CCNC(=O)CCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(oxolan-2-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(oxolan-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(oxolan-2-yl)propanamide involves its interaction with specific molecular targets. The brominated imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxolane moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-1-methylimidazol-4-yl)ethyl]-3-(oxolan-2-yl)propanamide
  • N-[2-(5-fluoro-1-methylimidazol-4-yl)ethyl]-3-(oxolan-2-yl)propanamide

Uniqueness

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-3-(oxolan-2-yl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets compared to its chloro or fluoro analogs .

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